Sodium ((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate
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Overview
Description
Sodium ((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and a triphosphate group, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the fluorinated pyrimidine ring, followed by the attachment of the dihydroxytetrahydrofuran moiety, and finally, the introduction of the triphosphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Sodium ((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate has numerous applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties can be explored for drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Sodium ((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The triphosphate group may also play a role in the compound’s activity by mimicking natural substrates or cofactors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium ((2R,3S,4R,5R)-5-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate
- Sodium ((2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate
Uniqueness
The uniqueness of Sodium ((2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate lies in its fluorinated pyrimidine ring, which can confer distinct chemical and biological properties compared to its chloro or bromo analogs. The presence of the fluorine atom can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C9H10FN2Na4O15P3 |
---|---|
Molecular Weight |
590.06 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14FN2O15P3.4Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1 |
InChI Key |
IRDPZSQUNNEKFR-JFSFQOOPSA-J |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)F.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)F.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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